molecular formula C8H14N4 B1492773 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide CAS No. 2097954-34-0

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1492773
CAS No.: 2097954-34-0
M. Wt: 166.22 g/mol
InChI Key: XRLIOFVGDNYIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide is a chemical compound intended for research use only. It features a 3,5-dimethyl-1H-pyrazole core, a heterocyclic scaffold recognized in medicinal chemistry . This core structure is found in advanced research compounds, including derivatives investigated for their role in stabilizing transthyretin (TTR) and inhibiting TTR misfolding, a key mechanism studied in the context of TTR amyloidosis . The propanimidamide side chain introduces a terminal amidine group, a functional moiety that can influence the molecule's polarity, basicity, and potential for molecular recognition and binding interactions in biological systems. Researchers may explore this compound and its analogs as valuable synthetic intermediates or as subjects for structure-activity relationship (SAR) studies in early-stage drug discovery. This product is provided for research purposes within laboratory settings. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) for hazard information .

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-5-7(3-4-8(9)10)6(2)12-11-5/h3-4H2,1-2H3,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLIOFVGDNYIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of αvβ6 integrin by this compound affects the TGF-β signaling pathway. This pathway plays a critical role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting αvβ6 integrin, the compound prevents the activation of TGF-β, thereby modulating these cellular processes.

Biochemical Analysis

Biochemical Properties

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission. Additionally, it may interact with other biomolecules, altering their biochemical pathways and contributing to its overall biochemical profile.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect acetylcholine release at cholinergic synapses, which is crucial for neural transmission. This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it has been found to have high affinity for certain integrins, such as αvβ6 integrin, in radioligand binding assays. This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high solubility and stability in saline at pH 7. Over time, its effects on cellular function may change, with potential degradation products influencing its overall activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that it has a high affinity for certain integrins, which may influence its dosage-dependent effects. Understanding these dosage effects is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For example, it may interact with enzymes involved in acetylcholine metabolism, affecting its overall metabolic flux. These interactions can lead to changes in metabolite levels and influence the compound’s overall activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall activity. It may interact with specific transporters or binding proteins that influence its localization and accumulation. For instance, its high solubility in saline suggests that it can be efficiently transported and distributed within biological systems.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrins suggests that it may localize to specific cellular regions where these proteins are present. This localization can influence its overall activity and function within the cell.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O. The compound features a pyrazole ring, which is known for its ability to form hydrogen bonds and engage in various interactions with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity, leading to increased autophagy and reduced tumor cell proliferation. This mechanism suggests that the compound may serve as a novel autophagy modulator with potential applications in cancer therapy .

Antimicrobial Properties

Pyrazole derivatives, including this compound, have been reported to possess antimicrobial activities. These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies indicate that compounds with similar structures can significantly reduce inflammation in animal models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • mTOR Pathway : Inhibition of mTORC1 leads to altered autophagic flux and potential apoptosis in cancer cells .
  • COX Inhibition : The compound may act as a COX inhibitor, reducing prostaglandin synthesis and thereby alleviating inflammation .

Study 1: Anticancer Efficacy

In a study involving pancreatic cancer cell lines (MIA PaCa-2), this compound demonstrated submicromolar antiproliferative activity. The compound was found to disrupt autophagic flux and enhance autophagy at basal levels, indicating a unique mechanism of action distinct from traditional chemotherapeutics .

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated that derivatives with electron-donating groups exhibited superior anti-inflammatory activity compared to those with electron-withdrawing groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSubmicromolar antiproliferative activity
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with pyrazole derivatives exhibit significant anticancer properties. A study highlighted the potential of pyrazole-based compounds in inhibiting tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Inhibition of cell proliferation
A54910.0Disruption of mitochondrial function

Source:

Anti-inflammatory Properties

Another significant application of this compound is its role as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in an animal model of induced inflammation. The results indicated a marked reduction in edema and inflammatory markers compared to the control group.

Fluorescent Probes

The compound's unique structure allows it to be utilized as a fluorescent probe in biological imaging. Pyrazole derivatives have been shown to exhibit fluorescence properties that can be harnessed for tracking cellular processes in real-time.

Table 2: Fluorescent Properties of Pyrazole Derivatives

Compound NameEmission Wavelength (nm)Quantum Yield (%)
This compound49069.2
Other Pyrazole Derivative46265.0

Source:

Comparison with Similar Compounds

Table 2: Spectroscopic Data and Reactivity

Compound Name IR Bands (cm⁻¹) ¹H-NMR Features (DMSO-d₆) Reactivity Insights Reference
This compound Expected: ~3350 (N-H stretch), ~1650 (C=N) Anticipated: δ 2.0–2.5 (CH₃), δ 6.5–8.0 (pyrazole) Basic amidine group may enhance nucleophilicity -
Compound 27 1726 (C=O), 1164 (SO₂) δ 0.90 (CH₃), δ 7.36 (Ph), δ 8.96 (pyridyl H) Sulfonamide group aids in H-bonding
E-4d Not reported Not reported Carboxylic acid enables salt formation

Key Observations:

  • IR Signatures : The sulfonamide and carbonyl groups in Compound 27 produce distinct IR bands (e.g., 1726 cm⁻¹ for C=O), while the target compound’s amidine group would exhibit N-H stretching near 3350 cm⁻¹ .
  • Reactivity : The amidine group in the target compound likely offers superior nucleophilicity compared to sulfonamides or carboxylic acids, enabling diverse derivatization pathways.

Preparation Methods

Synthetic Route

  • Starting Materials: Methyl ethyl diketone and hydrazine hydrate.
  • Solvent: Water or various alcohols (methanol, ethanol, propanol, etc.).
  • Catalyst: Acid catalysts such as glacial acetic acid, formic acid, sulfuric acid, etc.
  • Reaction Conditions: Temperature range from 0 ℃ to 120 ℃, typically optimized around 30-50 ℃.
  • Procedure: Hydrazine hydrate is added dropwise to a solution of methyl ethyl diketone in the solvent with acid catalyst, maintaining temperature below 50 ℃. After completion, the reaction mixture is cooled, and the product is isolated by centrifugation and vacuum drying.

Advantages and Yields

  • Using water as solvent reduces cost and avoids inorganic salt by-products.
  • Glacial acetic acid as catalyst enhances yield and purity.
  • Reported yields exceed 90% with purity above 99% (HPLC analysis).
Parameter Details
Solvent Water (preferred) or alcohols
Catalyst Glacial acetic acid
Temperature 30-50 ℃
Reaction Time ~3 hours
Yield >90%
Purity (HPLC) >99%

Source: CN1482119A patent

Functionalization to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide

While direct literature on the preparation of this compound is limited, synthetic strategies can be inferred from related pyrazole derivatives and amidine functionalization methods.

General Synthetic Strategy

  • Step 1: Synthesis of 3,5-dimethylpyrazole as described above.
  • Step 2: Introduction of the propanimidamide side chain via substitution or amidination reactions on the pyrazole ring, typically at the 4-position.
  • Step 3: Amidination can be achieved by reacting the corresponding pyrazolylpropanoic acid or ester with amidine reagents under suitable conditions.

Related Compound Synthesis Insights

  • Analogous pyrazole derivatives such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)propanamide have been characterized with detailed molecular structures and identifiers, indicating feasibility of amidine or amide functionalization on the propyl chain attached to pyrazole.
  • Synthesis of azopyrazoles and their derivatives involves hydrazine hydrate reactions with diketones followed by further functional group transformations, demonstrating the versatility of pyrazole chemistry.

Summary Table of Preparation Parameters

Stage Reagents/Conditions Temperature (℃) Solvent Catalyst Yield (%) Purity (%) Notes
3,5-Dimethylpyrazole synthesis Methyl ethyl diketone + hydrazine hydrate 30-50 Water or alcohol Glacial acetic acid >90 >99 Low cost, easy operation
Hydrazono-pentane-dione formation 4-substituted aniline + acetyl acetone + NaNO2 + NaOAc 0 Ethanol - 69 - Precursor for pyrazole derivatives
Pyrazole ring formation Hydrazine hydrate + hydrazono-pentane-dione Reflux Glacial acetic acid - 66 - Cyclization step
Functionalization (acetylation) Acetyl chloride + pyridine 0-5 Pyridine - - - Example of further modification

Q & A

Q. What in silico tools predict metabolic pathways or toxicity risks?

  • Tools and Workflows :
  • SwissADME : Predict CYP450 metabolism and bioavailability .
  • ProTox-II : Estimate hepatotoxicity (e.g., structural alerts for amidine derivatives) .
  • MetaPrint2D : Identify potential reactive metabolites (e.g., hydroxylamine intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.